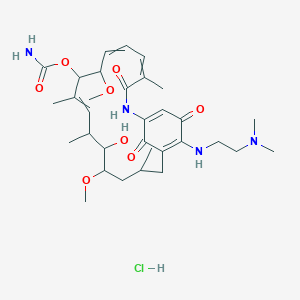

Alvespimycin hydrochloride

Vue d'ensemble

Description

Alvespimycin hydrochloride is a derivative of geldanamycin and functions as a heat shock protein 90 (HSP90) inhibitor. It has been investigated for its potential as an antitumor agent, particularly in the treatment of solid tumors and acute myeloid leukemia . Alvespimycin exhibits several pharmacologically desirable properties, such as reduced metabolic liability, lower plasma protein binding, increased water solubility, higher oral bioavailability, reduced hepatotoxicity, and superior antitumor activity compared to its predecessor, tanespimycin .

Méthodes De Préparation

Alvespimycin hydrochloride can be synthesized through various synthetic routes. One common method involves the derivatization of geldanamycin. The solubility of alvespimycin in dimethyl sulfoxide (DMSO) is greater than 10 mM. For higher concentrations, the solution can be warmed at 37°C for 10 minutes or shaken in an ultrasonic bath . Industrial production methods typically involve large-scale synthesis and purification processes to ensure high purity and yield.

Analyse Des Réactions Chimiques

Alvespimycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It demonstrates redox cycling catalyzed by purified human cytochrome P450 reductase (CYP3A4/3A5) to quinones and hydroquinones . Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. Major products formed from these reactions include quinones, hydroquinones, and glutathione conjugates at the 19-position on the quinone ring .

Applications De Recherche Scientifique

Alvespimycin has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of HSP90 and its effects on protein folding and stability. In biology, it is employed to investigate the role of HSP90 in cellular signaling pathways and its potential as a therapeutic target. In medicine, alvespimycin is being explored as an antitumor agent in clinical trials for the treatment of various cancers, including solid tumors and acute myeloid leukemia . Additionally, it has shown potential in enhancing the potency of telomerase inhibition by imetelstat in pre-clinical models of human osteosarcoma . In industry, alvespimycin is used in the development of new therapeutic agents and drug discovery research.

Mécanisme D'action

Alvespimycin exerts its effects by inhibiting HSP90, a molecular chaperone involved in the correct folding and function of many cellular signaling proteins, referred to as HSP90 client proteins . By binding to the ATP-binding motif of HSP90, alvespimycin inhibits the protein chaperoning activity of HSP90, leading to the misfolding and subsequent degradation of HSP90 client proteins, such as oncogenic kinases like BRAF . This results in the depletion of client proteins with oncogenic activity and potential induction of HSP70 (HSP72) . Alvespimycin is more selective for tumors over normal tissue, making it a promising therapeutic agent for cancer treatment .

Comparaison Avec Des Composés Similaires

Alvespimycin is similar to other HSP90 inhibitors, such as tanespimycin and geldanamycin. it exhibits several unique properties that make it more desirable for therapeutic use. Compared to tanespimycin, alvespimycin has reduced metabolic liability, lower plasma protein binding, increased water solubility, higher oral bioavailability, reduced hepatotoxicity, and superior antitumor activity . Other similar compounds include 17-DMAG and KOS-1022, which also function as HSP90 inhibitors .

Propriétés

IUPAC Name |

[19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48N4O8.ClH/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8;/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSYBWLNYPEFJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H49ClN4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

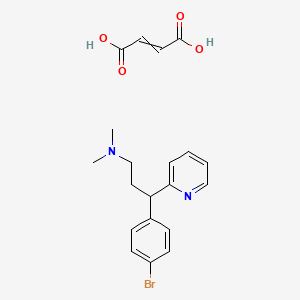

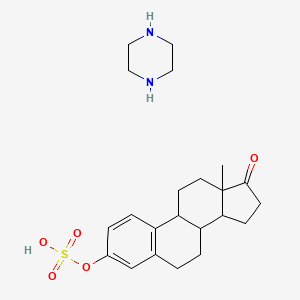

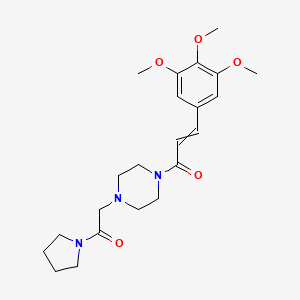

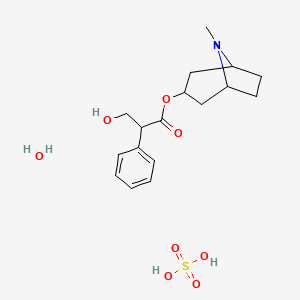

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate](/img/structure/B8050788.png)

![1-methyl-16-azatetracyclo[7.6.1.0(2),?.0(1)?,(1)?]hexadeca-2(7),3,5,10(15),11,13-hexaene; butenedioic acid](/img/structure/B8050810.png)

![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid;hydrate](/img/structure/B8050854.png)